3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN6OS/c1-17(2,11-18)15(25)19-6-9-24-14-12(10-20-24)13(21-16(22-14)26-3)23-7-4-5-8-23/h10H,4-9,11H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJGLSIMFQUHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structural Overview
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine moiety are particularly noteworthy, as these structures have been associated with various pharmacological effects.
Molecular Formula
- Molecular Formula : C₁₈H₂₃ClN₄OS
- Molecular Weight : 372.91 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer cell proliferation.
Enzyme Inhibition
Research indicates that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives of pyrimidine have shown significant inhibition of COX-2 with IC₅₀ values in the low micromolar range .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Modifications in the structure, such as varying the substituents on the pyrrolidine or pyrazolo-pyrimidine rings, can significantly alter its potency and selectivity against target enzymes.
Table 1: Summary of SAR Findings
| Compound | Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| A | Methyl group on pyrrolidine | 5.0 | COX-2 |
| B | Ethyl group on pyrazolo ring | 3.5 | COX-1 |
| C | Chlorine substitution | 4.0 | VEGFR |
Case Studies
Several studies have investigated the biological activity of compounds related to This compound :
- Anti-inflammatory Activity : In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound demonstrated significant reduction in inflammation comparable to indomethacin .
- Anticancer Potential : A recent investigation highlighted that certain analogs exhibited cytotoxic effects against various cancer cell lines with IC₅₀ values below 10 µM, suggesting potential for development as anticancer agents .
- Neutrophil Activation : Compounds with structural similarities were found to activate neutrophils and induce reactive oxygen species production, indicating a role in immune response modulation .
Comparison with Similar Compounds
Key Observations :
- The pyrrolidin-1-yl group in the target compound may enhance binding to basic residues in enzyme active sites compared to aryl amines (e.g., 3-fluorophenylamino in ) .
- The methylthio group at position 6 could improve metabolic stability over oxoethylthio derivatives () by reducing oxidative susceptibility .
Physicochemical and Pharmacokinetic Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
